molecular formula C17H23NO B059725 Dextrorphan-d3 CAS No. 1217978-17-0

Dextrorphan-d3

Cat. No.: B059725
CAS No.: 1217978-17-0
M. Wt: 260.39 g/mol
InChI Key: JAQUASYNZVUNQP-PGDUQUMKSA-N
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Description

(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its incorporation of trideuteriomethyl groups, which are isotopically labeled with deuterium, a stable hydrogen isotope. The presence of these deuterium atoms can significantly influence the compound’s chemical properties and behavior in various reactions.

Mechanism of Action

Target of Action

Dextrorphan-d3, also known as (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol, is a derivative of Dextrorphan . Dextrorphan primarily targets the NMDA receptor , acting as a low-affinity uncompetitive antagonist, and the sigma-1 receptor , functioning as an agonist . It also antagonizes α3/β4 nicotinic receptors .

Mode of Action

This compound interacts with its targets by binding to them, which results in changes in the cell’s activity. As an NMDA receptor antagonist, it inhibits the activity of this receptor, reducing the cell’s response to glutamate, a neurotransmitter . As a sigma-1 receptor agonist, it enhances the activity of this receptor, which is involved in various cellular functions, including ion channel modulation and regulation of calcium signaling .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with the NMDA and sigma-1 receptors. The inhibition of the NMDA receptor can affect the glutamatergic signaling pathway, potentially leading to effects on synaptic plasticity and memory processes . The activation of the sigma-1 receptor can influence various cellular pathways, including those involved in calcium signaling .

Pharmacokinetics

This compound, as a derivative of Dextrorphan, is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Dextrorphan is a primary metabolite of Dextromethorphan, an active ingredient in many over-the-counter cold and cough medicines . It is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme . The pharmacokinetics of this compound may be influenced by factors such as the individual’s CYP2D6 enzyme activity and other physiological factors .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted due to its interaction with multiple targets. It has been reported to have analgesic activity and induce memory impairments in rats. It also has anticonvulsant activity and induces hyperlocomotion in mice . These effects are likely due to its interaction with the NMDA and sigma-1 receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors affecting decomposition may influence drug distribution into bone, as microbial and entomological species may metabolize drugs present in soft tissue . Furthermore, the action of this compound can be influenced by other substances present in the body, such as other drugs that may interact with the same targets or affect the same pathways .

Biochemical Analysis

Biochemical Properties

Dextrorphan-d3 plays a role in biochemical reactions, particularly as it interacts with various enzymes, proteins, and other biomolecules. It is an active metabolite of dextromethorphan , indicating that it is produced through the metabolic processes of this parent compound

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects through various binding interactions with biomolecules

Metabolic Pathways

It is known to be an active metabolite of dextromethorphan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.

    Introduction of the Azatetracyclic Structure: This involves the incorporation of nitrogen into the tetracyclic core, often through amination reactions.

    Deuterium Labeling: The trideuteriomethyl groups are introduced using deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,9S,10S)-17-Methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol: Similar structure but without deuterium labeling.

    (1S,9S,10S)-17-Ethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol: Similar structure with an ethyl group instead of a trideuteriomethyl group.

Uniqueness

The incorporation of trideuteriomethyl groups in (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol makes it unique compared to its non-deuterated analogs. This isotopic labeling can lead to differences in reaction kinetics, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-PGDUQUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269335
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524713-57-3
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524713-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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